Patchouli alcohol
Overview
Description
Patchouli alcohol, also known as patchoulol, is a sesquiterpene alcohol found in the essential oil of the patchouli plant (Pogostemon cablin). It is a significant component of patchouli oil, contributing to its characteristic earthy and woody aroma. This compound is widely used in perfumery, cosmetics, and traditional medicine due to its unique fragrance and therapeutic properties .
Scientific Research Applications
Patchouli alcohol has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Patchouli alcohol, a tricyclic sesquiterpene, is a dominant bioactive component in oil extracted from the aerial parts of Pogostemon cablin . It has been found to interact with several targets, including the neuraminidase protein of the influenza A (H2N2) virus , and various targets related to gastric cancer . It also has anti-inflammatory effects, which are likely mediated through interactions with specific inflammatory pathways .
Mode of Action
This compound inhibits the influenza A (H2N2) virus by binding to the neuraminidase protein, an interaction that plays a crucial role in the virus’s life cycle . Key active-site residues such as Asp151, Arg152, Glu119, Glu276, and Tyr406 are involved in this binding process . In the context of gastric cancer, this compound likely interacts with multiple targets and pathways, including the MAPK and PI3K/AKT signal pathways .
Biochemical Pathways
This compound affects multiple biochemical pathways. In the case of influenza A (H2N2) virus, it interferes with the functions of neuraminidase, a key enzyme in the virus’s life cycle . For gastric cancer, this compound appears to exert its effects through the MAPK and PI3K/AKT signal pathways . It also has been found to influence photosynthesis, porphyrin and chlorophyll metabolism, carotenoid biosynthesis, sesquiterpene and triterpenoid biosynthesis, and starch and sucrose metabolism .
Pharmacokinetics
This compound exhibits linear pharmacokinetics . It follows a two-compartment open model and shows first-order kinetic elimination . The pharmacokinetic parameters of this compound, such as T1/2beta, AUC, and MRT, were found to be higher when administered as part of patchouli oil compared to this compound alone . This suggests that other components in patchouli oil may influence the absorption and pharmacokinetics of this compound.
Result of Action
This compound has been shown to have a variety of effects at the molecular and cellular levels. It can inhibit the proliferation of certain cells, induce cell cycle arrest, and cause apoptosis . It also has anti-inflammatory effects, potentially through its interactions with specific inflammatory pathways . In the context of influenza A (H2N2) virus, this compound inhibits virus replication and specifically prevents the expression of viral proteins .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the content of pogostone, another component in patchouli oil, seems to be more susceptible to cultivation regions than other volatile components in patchouli . This suggests that the environment in which the Pogostemon cablin plant is grown can influence the composition of patchouli oil and, potentially, the action of this compound.
Safety and Hazards
Patchouli alcohol should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
Patchouli alcohol interacts with various enzymes and proteins. For instance, it interacts with lipoxygenase (LOX2), β-glucosidase, and patchouli synthase (PTS) . These interactions play a crucial role in the sesquiterpene synthesis pathway .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It reduces the levels of pro-inflammatory cytokines such as TNF-α, IFN-γ, IL-1β, IL-6, and IL-17 in serum . It also decreases the mRNA expression of these cytokines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It upregulates the expression of tight junction proteins such as ZO-1, ZO-2, claudin-1, and occludin . It also upregulates the mRNA of mucin-1 and mucin-2 .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . The study evaluated physiological and biochemical indicators, phytohormone metabolites, and conducted transcriptome and proteome analyses on both chemotypes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It ameliorates both histological damage and clinical parameters .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors in the sesquiterpene synthesis pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters and binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Patchouli alcohol can be synthesized through various methods. One approach involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction is catalyzed by patchoulol synthase, an enzyme that facilitates the formation of the tricyclic structure of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of patchouli oil from the leaves of Pogostemon cablin using steam distillation. The oil is then subjected to fractional distillation to isolate this compound. Advances in metabolic engineering have also enabled the production of this compound in microbial systems such as Saccharomyces cerevisiae, where the patchoulol synthase gene is expressed to produce the compound .
Chemical Reactions Analysis
Types of Reactions: Patchouli alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form patchouli ketone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction of this compound can yield patchoulene, a hydrocarbon derivative.
Substitution: Substitution reactions involving this compound can lead to the formation of esters and ethers under appropriate conditions.
Major Products Formed:
Oxidation: Patchouli ketone
Reduction: Patchoulene
Substitution: Various esters and ethers
Comparison with Similar Compounds
Patchouli alcohol is unique among sesquiterpene alcohols due to its distinct tricyclic structure and fragrance. Similar compounds include:
α-Patchoulene: Another sesquiterpene found in patchouli oil with a similar aroma but different chemical structure.
β-Patchoulene: Similar to α-patchoulene but with variations in the molecular arrangement.
Seychellene: A sesquiterpene with a structure closely related to this compound.
Norpatchoulenol: A derivative of this compound with slight structural modifications.
This compound stands out due to its extensive applications in perfumery, medicine, and scientific research, making it a valuable compound in various fields.
Properties
IUPAC Name |
(1R,3R,6S,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-10-5-8-15(16)13(2,3)11-6-7-14(15,4)12(10)9-11/h10-12,16H,5-9H2,1-4H3/t10-,11+,12-,14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHMUJBZYLPWFD-CUZKYEQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3CCC2(C1C3)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@]2([C@@]3([C@H]1C[C@H](C2(C)C)CC3)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052266 | |
Record name | (1R,4S,4aS,6R,8aS)-4,8a,9,9-Tetramethyloctahydro-1,6-methanonaphthalen-1(2H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5986-55-0 | |
Record name | Patchouli alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5986-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Patchouli alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005986550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Methanonaphthalen-1(2H)-ol, octahydro-4,8a,9,9-tetramethyl-, (1R,4S,4aS,6R,8aS)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (1R,4S,4aS,6R,8aS)-4,8a,9,9-Tetramethyloctahydro-1,6-methanonaphthalen-1(2H)-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1R-(1α,4β,4aα,6β,8aα)]-octahydro-4,8a,9,9-tetramethyl-1,6-methano-1(2H)-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.279 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PATCHOULI ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HHH8CPR1M2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.